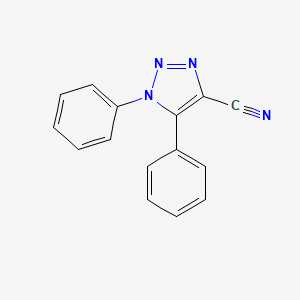![molecular formula C19H16N2O2 B14395056 N-[(2,5-Diphenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide CAS No. 89919-18-6](/img/structure/B14395056.png)
N-[(2,5-Diphenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2,5-Diphenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide is a compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring This particular compound is characterized by the presence of two phenyl groups attached to the oxazole ring, making it a diphenyl derivative
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing oxazoles is the Van Leusen oxazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes in the presence of a base . This method allows for the preparation of 4,5-disubstituted oxazoles in high yields.
Industrial Production Methods
Industrial production of oxazole derivatives often employs catalytic processes to enhance efficiency and yield. For example, palladium-catalyzed direct arylation of oxazoles can be used to introduce aryl groups at specific positions on the oxazole ring . This method is advantageous due to its regioselectivity and the ability to tolerate a wide range of functional groups.
化学反応の分析
Types of Reactions
N-[(2,5-Diphenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to oxazolines.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxazole ring can yield oxazole N-oxides, while reduction can produce oxazolines.
科学的研究の応用
N-[(2,5-Diphenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in targeting specific enzymes and receptors.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N-[(2,5-Diphenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity and affecting various biochemical pathways . Additionally, its ability to form stable complexes with metal ions can enhance its biological activity.
類似化合物との比較
Similar Compounds
Oxazoles: Compounds with similar structures, such as 2,5-diphenyloxazole, share some chemical properties and applications.
Isoxazoles: These compounds have a similar five-membered ring structure but with different positioning of the oxygen and nitrogen atoms.
Uniqueness
N-[(2,5-Diphenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide is unique due to its specific substitution pattern and the presence of the prop-2-enamide group. This structural feature enhances its potential for forming stable complexes and interacting with biological targets, making it a valuable compound for research and development.
特性
CAS番号 |
89919-18-6 |
|---|---|
分子式 |
C19H16N2O2 |
分子量 |
304.3 g/mol |
IUPAC名 |
N-[(2,5-diphenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide |
InChI |
InChI=1S/C19H16N2O2/c1-2-17(22)20-13-16-18(14-9-5-3-6-10-14)23-19(21-16)15-11-7-4-8-12-15/h2-12H,1,13H2,(H,20,22) |
InChIキー |
ZHENHKFFCKPVRE-UHFFFAOYSA-N |
正規SMILES |
C=CC(=O)NCC1=C(OC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


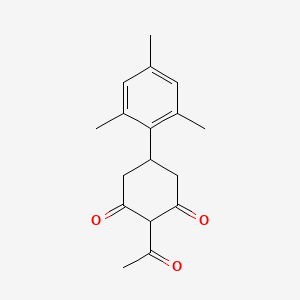
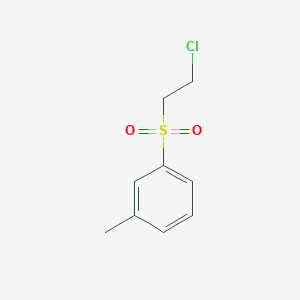
![sodium;[6-[4-[5-[3-[3,5-dihydroxy-6-methyl-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-(2-hydroxy-6-methyl-4-oxoheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B14394995.png)
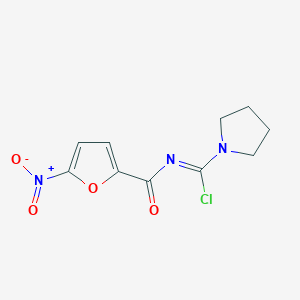
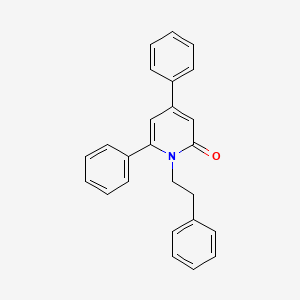
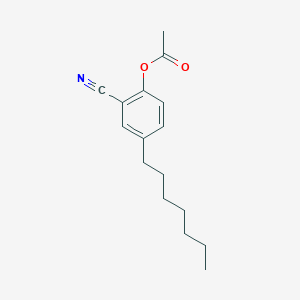
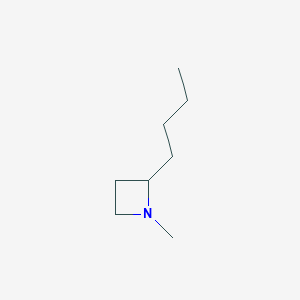

![N-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea](/img/structure/B14395042.png)

![7-Amino-5-phenyltetrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B14395055.png)
